Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions with high efficiency . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by hydrogen bonding, π-stacking interactions, and coordination with metal ions . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Benzotriazole: A triazole compound used in corrosion inhibitors and antifreeze solutions.
Tetrazole: A nitrogen-rich heterocycle with applications in pharmaceuticals and explosives.
Uniqueness
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester and amino groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Biological Activity
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate (CAS Number: 1547646-28-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring, which is known for its biological significance. The molecular formula is C5H8N4O2, and it features a methyl ester functional group along with an amino group that contributes to its biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods involving the coupling of triazole derivatives with amino acids or their esters. For instance, ultrasound-assisted synthesis techniques have been reported to enhance yields and reduce reaction times significantly .
Anticancer Activity
One of the most notable biological activities associated with this compound is its anticancer potential. Recent studies have demonstrated its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : Compounds structurally related to this compound have shown significant anti-proliferative activity against HepG2 liver cancer cells. The IC50 values for these compounds ranged from 13.004 µg/mL to 28.399 µg/mL, indicating varying degrees of potency .
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
Compound 6d | 13.004 | High |
Compound 6e | 28.399 | Low |
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Research indicates that compounds containing triazole moieties can act as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Structure–Activity Relationship (SAR)
A detailed structure–activity relationship (SAR) analysis reveals that modifications to the triazole ring and substituents on the amino acid backbone significantly influence biological activity. For example:
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
Case Studies
-
In Vitro Studies : In vitro assays using the MTT method demonstrated that derivatives of triazole exhibited varying levels of cytotoxicity against cancer cell lines, with some achieving over 60% inhibition in cell growth .
- Cell Cycle Analysis : Active compounds were shown to induce cell cycle arrest at the G2/M phase in treated cells.
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-amino-3-(triazol-2-yl)propanoate |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5(7)4-10-8-2-3-9-10/h2-3,5H,4,7H2,1H3 |
InChI Key |
OXPDTUZXBFCVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1N=CC=N1)N |
Origin of Product |
United States |
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